Superior Antitubercular Potency Against H37Rv Compared to the Standard Drug Isoniazid
Antitubercular agent-45 (Compound 5g) demonstrates 1.59 times greater antitubercular activity against the standard laboratory strain Mycobacterium tuberculosis H37Rv than the first-line reference drug isoniazid [1]. This direct comparison establishes its superior potency in a widely used in vitro model.
| Evidence Dimension | Antitubercular Potency |
|---|---|
| Target Compound Data | Activity ratio: 1.59 (relative to isoniazid) |
| Comparator Or Baseline | Isoniazid (reference drug, activity ratio = 1.0) |
| Quantified Difference | 1.59-fold higher activity than isoniazid |
| Conditions | In vitro assay against M. tuberculosis H37Rv |
Why This Matters
Demonstrates that for researchers focused on novel scaffolds with enhanced potency over existing first-line therapy, this compound offers a quantifiable starting point for optimization.
- [1] Raghu MS, Pradeep Kumar CB, Yogesh Kumar K, Prashanth MK, Alharethy F, Jeon BH. Synthesis, biological evaluation and molecular docking study of pyrimidine linked thiazolidinedione derivatives as potential antimicrobial and antitubercular agents. Bioorg Med Chem Lett. 2024 May 1;103:129707. View Source
